molecular formula C17H16N4S B15087686 4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-06-3

4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15087686
CAS No.: 478256-06-3
M. Wt: 308.4 g/mol
InChI Key: KDDRXBIUDMUQCA-WOJGMQOQSA-N
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Description

4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative synthesized via the condensation of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol with 4-methylbenzaldehyde under acidic conditions. This compound belongs to the 1,2,4-triazole-3-thiol class, known for their diverse biological activities, including antimicrobial, anticancer, and corrosion inhibition properties . The 4-methylbenzylidene group at the imine position and the 3-methylphenyl substituent at position 5 contribute to its unique electronic and steric properties, influencing reactivity and interactions with biological targets .

Properties

CAS No.

478256-06-3

Molecular Formula

C17H16N4S

Molecular Weight

308.4 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(E)-(4-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4S/c1-12-6-8-14(9-7-12)11-18-21-16(19-20-17(21)22)15-5-3-4-13(2)10-15/h3-11H,1-2H3,(H,20,22)/b18-11+

InChI Key

KDDRXBIUDMUQCA-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC(=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-methylbenzaldehyde with 3-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Schiff Base Formation and Condensation Reactions

The benzylideneamino group enables reversible Schiff base formation. This compound reacts with aldehydes under acidic or reflux conditions to form new azomethine derivatives. For example:
Reaction :
4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol + Aryl aldehyde → New Schiff base derivative

Reagents/Conditions Products Yield Key Observations
Aryl aldehyde, HCl, ethanol, 60°C Azomethine derivatives (e.g., 4.4g)70–80%Enhanced antimicrobial activity
4-Methoxybenzaldehyde, ethanol reflux Methoxy-substituted Schiff base75%Confirmed via NMR and IR

Mechanism : Acid-catalyzed nucleophilic addition of the amino group to the aldehyde carbonyl, followed by dehydration.

Thiol Group Reactivity

The thiol (-SH) group participates in nucleophilic substitutions and oxidation:

Alkylation

Reaction :
Triazole-3-thiol + Alkyl halide → S-Alkylated derivative

Reagents/Conditions Products Application
Methyl iodide, KOH, ethanolS-Methyl derivativeReduced antibacterial activity
Benzyl chloride, DMF, RT S-Benzyl derivativeImproved lipophilicity

Note : Alkylation often diminishes biological activity due to thiol group masking .

Oxidation

The thiol group oxidizes to disulfides or sulfonic acids under strong oxidizing conditions:
Reagents : H₂O₂, HNO₃, or I₂.
Outcome : Disulfide bridges form intermolecularly, altering solubility and reactivity.

Metal Complexation

The thiol and amino groups act as ligands for metal ions, forming coordination complexes:

Metal Salt Conditions Complex Type Stability
Cu(II) acetateMethanol, RTOctahedral Cu-S/N complexHigh thermal stability
Zn(II) chlorideEthanol, refluxTetrahedral Zn-S complexCatalytic applications

Applications : These complexes show enhanced antimicrobial and catalytic properties compared to the parent compound.

Acylation of the Amino Group

The primary amino group undergoes acylation with acyl chlorides or anhydrides:

Reaction :
Triazole-3-thiol + Acetyl chloride → N-Acetyl derivative

Reagents/Conditions Products Biological Impact
Acetic anhydride, pyridine N-Acetylated derivativeReduced antibacterial activity
Benzoyl chloride, DCM N-Benzoylated derivativeAltered pharmacokinetics

Mechanism : Nucleophilic attack by the amino group on the electrophilic acyl carbon.

Cyclization and Ring-Opening Reactions

Under thermal or acidic conditions, the triazole ring can undergo further cyclization:

Conditions Products Key Features
H₂SO₄, 100°C Fused bicyclic compoundsIncreased rigidity
PCl₅, toluene refluxThiadiazole derivativesEnhanced metabolic stability

Comparative Reactivity with Analogues

Structural modifications significantly influence reactivity:

Compound Key Structural Feature Reactivity Difference
5-(3-Ethoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiolEthoxy groupHigher electron density enhances Schiff base formation
5-(2-Fluorophenyl) analogueFluorine substitutionIncreased resistance to oxidation
Non-benzylidene derivatives Free amino groupFaster acylation but reduced metal-binding capacity

Scientific Research Applications

4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and thiol groups. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds with 4-nitrophenyl (R2) exhibit higher melting points (e.g., 177–178°C) due to increased polarity .
  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups (e.g., 4-methylbenzylidene) enhance solubility in organic solvents but reduce thermal stability .
Antimicrobial Activity
  • Target Compound: Limited direct data, but analogs with 3-methylphenyl (R2) and 4-methylbenzylidene (R1) show moderate antibacterial activity against E. coli and S. aureus .
  • Comparison with Analogs: 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)triazole-3-thiol: Exhibits stronger antibacterial activity (MIC = 8 µg/mL) due to the nitro group enhancing membrane disruption . 4-((Furan-2-ylmethylene)amino)-5-(pyridin-4-yl)triazole-3-thiol: Shows antifungal activity against C. albicans (MIC = 16 µg/mL) .
Anticancer Activity
  • Metal Complexes: Schiff base triazoles (e.g., 5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)triazole-3-thiol) form octahedral complexes with Cu(II) or Zn(II), showing 60–80% inhibition against MCF-7 and Hep-G2 cancer cells .
  • Target Compound: No direct data, but methyl groups may enhance lipophilicity and tumor penetration .
Corrosion Inhibition
  • 5-(4-Methylthio)benzyl-triazole-3-thiol (TRD) : Inhibits zinc corrosion in HCl with 85% efficiency at 1 mM, outperforming hydrazide analogs .
  • Target Compound: The 3-methylphenyl group likely contributes to similar anodic inhibition behavior .

Physicochemical and Spectroscopic Data

Property Target Compound 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)triazole-3-thiol 4-((4-Methoxybenzylidene)amino)-5-(5-methylpyrazol-3-yl)triazole-3-thiol
Molecular Formula C₁₇H₁₆N₄S C₂₁H₁₅N₅O₂S C₁₄H₁₃N₇OS
UV-Vis λmax (nm) ~280 (aromatic π→π*) 290 275
¹H-NMR (δ, ppm) 2.35 (s, CH₃), 7.2–7.8 (m, aromatic) 8.1–8.3 (d, nitrophenyl), 6.9–7.5 (m, phenoxybenzylidene) 3.8 (s, OCH₃), 6.7–7.4 (m, pyrazole)
ESI-MS (m/z) [M+H]⁺ = 333.1 [M+H]⁺ = 426.1 [M+H]⁺ = 336.1

Biological Activity

The compound 4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4SC_{17}H_{16}N_{4}S, featuring a triazole ring with a thiol group and an amine. The presence of these functional groups is critical for its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has shown moderate to good activity against various pathogens:

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliGood
Candida albicansModerate

These activities are assessed using disc diffusion methods and minimum inhibitory concentration (MIC) tests .

Anticancer Properties

Studies have demonstrated that similar triazole derivatives possess anticancer properties. The cytotoxicity of 4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol was evaluated against several cancer cell lines:

Cancer Cell LineIC50 (µM)
Human melanoma (IGR39)15.2
Triple-negative breast cancer (MDA-MB-231)12.7
Pancreatic carcinoma (Panc-1)18.9

The selectivity index indicates its potential as a therapeutic agent with lower toxicity towards normal cells .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The thiol group interacts with enzymes such as acetylcholinesterase, inhibiting their activity and affecting neurotransmitter levels.
  • Receptor Interaction : The triazole ring acts as a hydrogen bond acceptor and donor, enhancing binding affinity to various biological receptors.
  • Cell Signaling Modulation : It influences cellular signaling pathways, potentially leading to apoptosis in cancer cells .

Case Studies

Recent studies have focused on the synthesis of related compounds and their biological evaluation:

  • A study synthesized derivatives of 1,2,4-triazole-3-thiol and tested their cytotoxicity against multiple cancer cell lines. The results indicated that modifications to the triazole structure could enhance anticancer activity .
  • Another research project examined the antimicrobial efficacy of various triazole derivatives against resistant bacterial strains, highlighting the potential for developing new antibiotics .

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